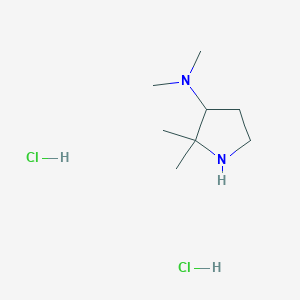
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride
Übersicht
Beschreibung
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride, also known as 3-Pyrrolidinyl-1-piperidinol dihydrochloride or 3-PPD, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. 3-PPD is a cyclic amine that is a derivative of piperidine and has the molecular formula C7H15Cl2N. Its chemical structure consists of a cyclic amine group, a pyrrolidine ring, and a piperidine ring connected by a methylene bridge.
Wissenschaftliche Forschungsanwendungen
3-PPD has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays, to study the structure and function of proteins, and to study the effects of drugs on proteins. It has also been used in the study of drug metabolism, to study the pharmacokinetics of drugs, and to study the effects of drugs on the nervous system.
Wirkmechanismus
3-PPD acts as an agonist at the GABA-A receptor, which is a type of neurotransmitter receptor found in the central nervous system. It binds to and activates the receptor, resulting in an increase in the activity of the neurotransmitter GABA. This leads to an increase in the inhibition of neuronal activity, resulting in sedation, relaxation, and other effects.
Biochemical and Physiological Effects
The activation of the GABA-A receptor by 3-PPD leads to a variety of biochemical and physiological effects. It increases the activity of the neurotransmitter GABA, leading to an increased inhibition of neuronal activity. This can result in sedation, relaxation, and other effects. It has also been shown to have anxiolytic, anticonvulsant, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-PPD in laboratory experiments has several advantages. It is relatively easy to synthesize and has a high solubility in water and other polar solvents. It is also relatively stable and has a long shelf life. However, it can be toxic in high concentrations, so care must be taken to ensure that it is used in the correct concentration.
Zukünftige Richtungen
There is still much to be learned about the effects of 3-PPD and its potential applications in scientific research. Further research could be conducted to explore its pharmacological effects and its potential uses in drug development. Additionally, further research could be conducted to explore its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and epilepsy. Finally, further research could be conducted to explore its potential as a tool for studying drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
1-pyrrolidin-3-ylpiperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-2-1-5-11(7-9)8-3-4-10-6-8;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRQHXDKQTJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinyl)-3-piperidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486036.png)
![1-(1-Piperidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486037.png)
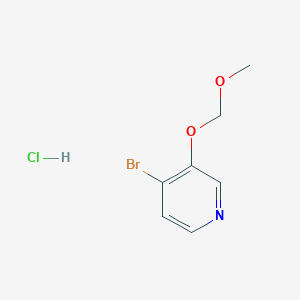

![Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride](/img/structure/B1486043.png)
![1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride](/img/structure/B1486044.png)
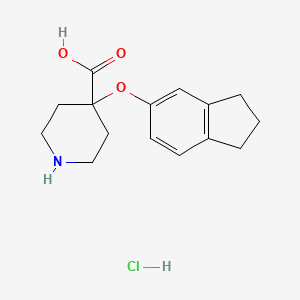
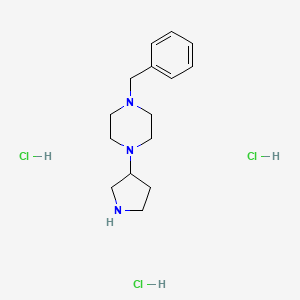
![4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1486049.png)

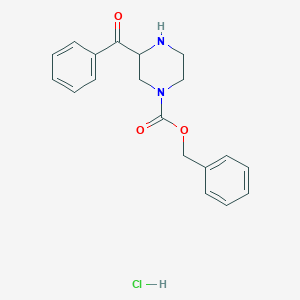

![3-[2-(3-Pyrrolidinyl)ethyl]pyrrolidine trifluoroacetate (1:2)](/img/structure/B1486056.png)
